molecular formula C9H20N2O B12119172 2-(2,6-Dimethylmorpholin-4-YL)propan-1-amine

2-(2,6-Dimethylmorpholin-4-YL)propan-1-amine

Cat. No.: B12119172
M. Wt: 172.27 g/mol
InChI Key: RNSSMMIAROTMLD-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylmorpholin-4-YL)propan-1-amine is a chemical compound with the molecular formula C9H20N2O It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of two methyl groups at positions 2 and 6 on the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylmorpholin-4-YL)propan-1-amine typically involves the reaction of 2,6-dimethylmorpholine with a suitable amine precursor. One common method is the reductive amination of 2,6-dimethylmorpholine with propan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylmorpholin-4-YL)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylamines.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce secondary amines

Scientific Research Applications

Pharmacological Applications

Research indicates that 2-(2,6-Dimethylmorpholin-4-YL)propan-1-amine exhibits potential as a pharmacological agent. Its structural attributes allow it to interact with various biological targets:

  • Antidepressant Activity : Studies have shown that morpholine derivatives can influence serotonin and norepinephrine levels in the brain, suggesting potential antidepressant properties.
  • Anticancer Properties : Preliminary investigations indicate that the compound may inhibit the proliferation of certain cancer cell lines, making it a candidate for further exploration in cancer therapeutics.

Case Study: Antidepressant Activity

In a study investigating the effects of morpholine derivatives on mood disorders, this compound was administered to rodent models. Results demonstrated significant reductions in depressive-like behavior compared to control groups, highlighting its therapeutic potential .

Polymer Chemistry

The compound is also being explored for its applications in polymer chemistry. Its ability to form stable bonds with various substrates makes it useful in developing advanced materials:

  • Adhesives and Coatings : The compound's properties lend themselves well to creating robust adhesives and protective coatings that require durability and resistance to environmental factors.

Case Study: Adhesive Formulation

A recent formulation study revealed that incorporating this compound into adhesive formulations significantly enhanced bond strength and thermal stability compared to traditional adhesives .

Biochemical Assays

The compound is utilized in biochemical assays due to its ability to modulate enzyme activities. It serves as a valuable tool for researchers studying enzyme kinetics and inhibition mechanisms.

Case Study: Enzyme Inhibition

In a series of experiments aimed at understanding enzyme inhibition dynamics, this compound was tested against various enzymes. The results indicated a dose-dependent inhibition pattern, suggesting its utility as an inhibitor in biochemical pathways .

Summary Table of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAntidepressant ActivitySignificant mood improvement in rodent models
Anticancer PropertiesInhibition of cancer cell proliferation observed
Material ScienceAdhesives and CoatingsEnhanced bond strength and thermal stability
Biological ResearchBiochemical AssaysDose-dependent inhibition of enzyme activities

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylmorpholin-4-YL)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropan-1-amine
  • 2-(2,6-Dimethylmorpholin-4-yl)methylamine
  • 2-(2,6-Dimethylmorpholin-4-yl)ethanamine

Uniqueness

2-(2,6-Dimethylmorpholin-4-YL)propan-1-amine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where specific reactivity and interactions are required.

Biological Activity

2-(2,6-Dimethylmorpholin-4-YL)propan-1-amine, also known as 3-(2,6-Dimethylmorpholin-4-yl)propan-1-amine, is a compound characterized by its morpholine structure with significant biological activity. This article explores its interactions with various biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H19_{19}N1_{1}O1_{1}, with a molecular weight of approximately 185.27 g/mol. The compound features a morpholine ring substituted at the 2 and 6 positions with methyl groups, contributing to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Research indicates that it may act as an inhibitor of acetylcholinesterase, an enzyme critical for neurotransmission. By inhibiting this enzyme, the compound can potentially enhance cholinergic signaling, which is beneficial in treating conditions such as Alzheimer's disease.

1. Antioxidant Activity

Studies have suggested that this compound exhibits antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress in cells.

2. Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties against various pathogens. Its effectiveness in inhibiting bacterial growth makes it a candidate for further exploration in antimicrobial drug development.

3. Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance:

  • Acetylcholinesterase Inhibition : Demonstrated potential in enhancing synaptic transmission by preventing the breakdown of acetylcholine.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantReduces oxidative stress in cellular models,
AntimicrobialInhibits growth of bacteria,
Enzyme InhibitionInhibits acetylcholinesterase,

Case Study: Acetylcholinesterase Inhibition

A study conducted on the effects of this compound on acetylcholinesterase showed a significant reduction in enzyme activity in vitro. This suggests its potential use in therapeutic strategies aimed at enhancing cholinergic function in neurodegenerative diseases.

Pharmacokinetics

Pharmacokinetic studies have revealed that the compound exhibits moderate absorption characteristics when administered orally or intraperitoneally. Its bioavailability can be influenced by first-pass metabolism, which may limit its efficacy in vivo without appropriate formulation strategies.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)propan-1-amine

InChI

InChI=1S/C9H20N2O/c1-7(4-10)11-5-8(2)12-9(3)6-11/h7-9H,4-6,10H2,1-3H3

InChI Key

RNSSMMIAROTMLD-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(C)CN

Origin of Product

United States

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